

Technical Guide: (E)-2,3-Dimethylpent-2-en-1-ol

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Compound of Interest

Compound Name: 2,3-Dimethylpent-2-en-1-ol

Cat. No.: B12313740

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Chemical Identity & Structural Significance

Parameter	Data
IUPAC Name	(E)-2,3-dimethylpent-2-en-1-ol
CAS Registry	89794-41-2
Molecular Formula	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol
SMILES	<chem>CCC(=C(C)CO)C</chem>
Key Structural Motif	Trisubstituted Allylic Alcohol

Executive Summary

(E)-2,3-dimethylpent-2-en-1-ol is a critical trisubstituted allylic alcohol often utilized as a "polypropionate" building block in the total synthesis of macrolides (e.g., erythromycin fragments) and complex terpenes. Its utility stems from the geometric rigidity of the trisubstituted alkene, which serves as a stereochemical pivot point for subsequent transformations such as Sharpless asymmetric epoxidation or Claisen rearrangements.

For the drug development professional, the purity of the (E)-isomer is paramount. Contamination with the (Z)-isomer can lead to diastereomeric mixtures in downstream coupling steps, complicating purification and reducing overall yield. This guide focuses on the definitive assignment of stereochemistry and a robust synthetic route to ensure isomeric purity.

Structural Analysis & Nomenclature Logic

Correctly assigning the (E)/(Z) stereochemistry for trisubstituted alkenes requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules.

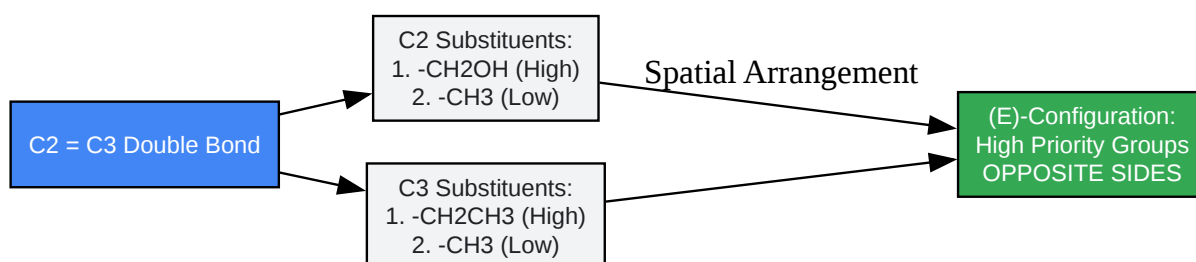
CIP Priority Assignment

The alkene is located at C2=C3. We analyze the substituents on each carbon independently.

- Carbon 2 (C2):
 - Substituent A: Hydroxymethyl group ($-\text{CH}_2\text{OH}$). Carbon attached to Oxygen.[1][2][3][4] (Priority 1)
 - Substituent B: Methyl group ($-\text{CH}_3$). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)
- Carbon 3 (C3):
 - Substituent A: Ethyl group ($-\text{CH}_2\text{CH}_3$). Carbon attached to Carbon.[5][2][3] (Priority 1)
 - Substituent B: Methyl group ($-\text{CH}_3$). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)

Configuration: In the (E)-isomer (Entgegen), the high-priority groups are on opposite sides of the double bond.

- High Priority (Left): $-\text{CH}_2\text{OH}$
- High Priority (Right): $-\text{CH}_2\text{CH}_3$ (Ethyl)
- Result: The $-\text{CH}_2\text{OH}$ and $-\text{CH}_2\text{CH}_3$ groups are trans to each other. The $-\text{CH}_2\text{OH}$ and C3-Methyl are cis to each other.



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Figure 1: Cahn-Ingold-Prelog (CIP) priority logic determining the (E)-configuration.

Synthetic Protocol: Stereoselective Construction

To access the (E)-isomer with high fidelity (>98:2 dr), a Horner-Wadsworth-Emmons (HWE) olefination followed by reduction is the industry-standard protocol. This method avoids the thermodynamic mixtures often seen with acid-catalyzed dehydration of tertiary alcohols.

Pathway Overview

- Precursor: 2-Pentanone.
- Olefination: Reaction with Triethyl 2-phosphonopropionate (HWE reagent).
- Reduction: Conversion of the ester to the alcohol using DIBAL-H.

Step-by-Step Methodology

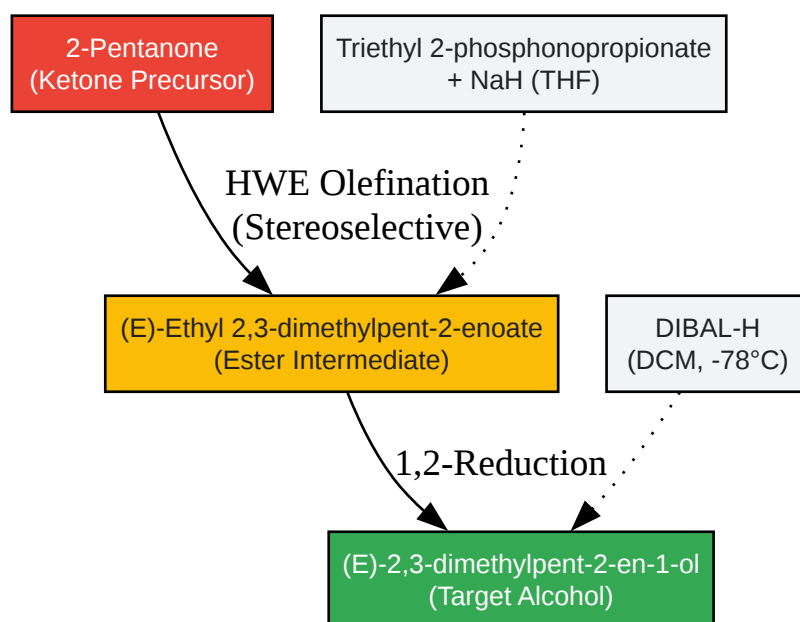
Step 1: HWE Olefination (Synthesis of Ethyl (E)-2,3-dimethylpent-2-enoate)

- Reagents: Sodium Hydride (NaH, 60% dispersion), Triethyl 2-phosphonopropionate, THF (anhydrous).
- Protocol:
 - Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.
 - Add Triethyl 2-phosphonopropionate (1.1 equiv) dropwise. Stir for 30 min until evolution of H₂ ceases (formation of phosphonate carbanion).

- Cool to -78°C (crucial for stereocontrol).
- Add 2-Pentanone (1.0 equiv) slowly.
- Allow to warm to room temperature overnight.
- Quench: Sat. NH_4Cl . Extract: Et_2O .
- Purification: Silica gel chromatography (Hexanes/ EtOAc).
- Note: The HWE reaction typically favors the (E)-ester (thermodynamic product) due to steric minimization between the ester group and the alkyl chain during the betaine intermediate collapse.

Step 2: DIBAL-H Reduction (Ester to Alcohol)

- Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Hexanes), DCM (anhydrous).
- Protocol:
 - Dissolve the (E)-ester from Step 1 in anhydrous DCM at -78°C .
 - Add DIBAL-H (2.2 equiv) dropwise over 20 min. Caution: Exothermic.
 - Stir at -78°C for 2 hours. Monitor by TLC (disappearance of ester).
 - Workup (Fieser Method): Dilute with Et_2O . Add H_2O (x mL), 15% NaOH (x mL), H_2O (3x mL). Stir until a white granular precipitate forms.
 - Filter through Celite. Concentrate in vacuo.
 - Yield: Expect >85% yield of clear, colorless oil.



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Figure 2: Synthetic workflow from ketone precursor to target allylic alcohol.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the (E)-isomer, you must rely on Nuclear Overhauser Effect (NOE) spectroscopy. Simple ^1H NMR splitting patterns are insufficient to distinguish E/Z isomers definitively without comparative standards.

^1H NMR Expectations (400 MHz, CDCl_3)

Proton Environment	Chemical Shift (δ)	Multiplicity	Integration
C1-H ₂ (-CH ₂ OH)	4.10 - 4.15 ppm	Singlet (broad)	2H
C2-Me (Allylic)	1.65 - 1.75 ppm	Singlet	3H
C3-Me (Allylic)	1.60 - 1.70 ppm	Singlet	3H
C4-H ₂ (Ethyl - CH ₂)	2.05 ppm	Quartet (J=7.5 Hz)	2H
C5-H ₃ (Ethyl - CH ₃)	1.00 ppm	Triplet (J=7.5 Hz)	3H

Definitive Stereochemical Proof: NOE Difference

Perform a 1D-NOESY experiment irradiating the C1-H₂ (Hydroxymethyl) protons.

- Scenario A (Correct E-Isomer):
 - Observation: Strong NOE enhancement of the C3-Methyl group.
 - Reasoning: In the (E)-isomer, the –CH₂OH and C3-Methyl are cis (same side).
 - Secondary Observation: Weak or NO enhancement of the Ethyl group (C4-H₂).
- Scenario B (Incorrect Z-Isomer):
 - Observation: Strong NOE enhancement of the Ethyl group (C4-H₂).
 - Reasoning: In the (Z)-isomer, the –CH₂OH and Ethyl group are cis.

Criterion for Release: The batch is acceptable only if NOE enhancement of C3-Me is >2% and C4-H₂ is negligible upon irradiation of C1-H₂.

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